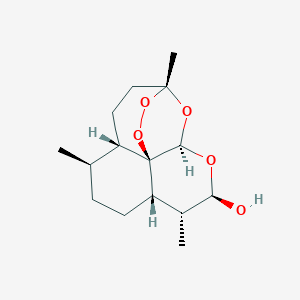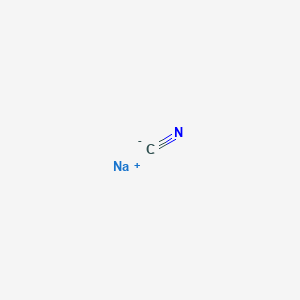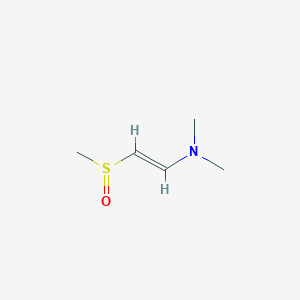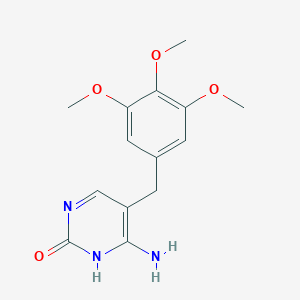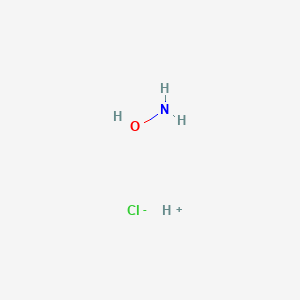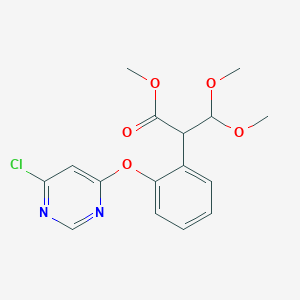
2-(2-(6-氯-嘧啶-4-氧基)-苯基)-3,3-二甲氧基-丙酸甲酯
描述
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures. For instance, compounds like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester are synthesized from 2-amino-4,6-dimethoxylpyrimidine through a series of reactions including treatment with potassium thiocyanate and methyl chloroformate (Ji, 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often elucidated through techniques such as X-ray diffraction analysis. For example, the crystal structure of pyrimidine derivatives like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases specific space groups and molecular dimensions, providing insights into the arrangement of atoms within the molecule (Ji, 2006).
Chemical Reactions and Properties
Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds, such as altering their solubility, reactivity, and potential biological activities (Bitha et al., 1988).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are determined through various analytical techniques, including IR, NMR, and single-crystal X-ray diffraction analysis, providing valuable information for the compound's handling and storage (Nagarajaiah & Begum, 2015).
科学研究应用
合成和生物学评估
- 抗癌和抗 5-脂氧合酶剂:该化合物在合成新型吡唑并嘧啶衍生物方面显示出潜力,这些衍生物表现出细胞毒性和 5-脂氧合酶抑制活性,表明其在抗癌研究中的相关性 (Rahmouni 等人,2016 年).
结构修饰和化学分析
- 晶体学和分子结构:该化合物的衍生物已被研究其晶体结构和构象特征,有助于理解分子相互作用和聚集 (Nagarajaiah 和 Begum,2015 年).
药理学潜力
- 抗炎活性:该化合物的某些衍生物显示出中等的抗炎活性,表明其在开发抗炎药中的潜在用途 (Tozkoparan 等人,1999 年).
合成和化学反应
- 多样性合成:该化合物在合成具有潜在生物活性的各种杂环系统中发挥作用,强调了其在化学研究中的重要性 (Berzosa 等人,2011 年).
抗菌应用
- 抗菌剂合成:研究探索了该化合物衍生物在合成新型抗菌剂中的应用,为新药的开发做出贡献 (Hossan 等人,2012 年).
属性
IUPAC Name |
methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3,3-dimethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-21-15(20)14(16(22-2)23-3)10-6-4-5-7-11(10)24-13-8-12(17)18-9-19-13/h4-9,14,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUILAKBJKOVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150767 | |
| Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester | |
CAS RN |
143230-42-6 | |
| Record name | Methyl 2-[(6-chloro-4-pyrimidinyl)oxy]-α-(dimethoxymethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143230-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143230426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(6-Chloro-pyrimidin-4-yloxy)-phenyl]-3,3-dimethoxy-propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate?
A1: The molecule of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate consists of two aromatic rings, a benzene ring and a pyrimidine ring, connected by an oxygen atom. [] The dihedral angle between these rings is 77.36° (4). [] This structural characteristic influences the molecule's overall shape and potential interactions with other molecules. Additionally, an intramolecular C—H⋯O interaction forms a planar five-membered ring within the molecule. []
Q2: How does the crystal structure of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate relate to its potential applications?
A2: The crystal structure of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate reveals the presence of weak intermolecular C—H⋯π interactions. [] These interactions are crucial for understanding how the molecule might pack in a solid-state form and how it might interact with other molecules in a biological context. This knowledge could be valuable in designing formulations or exploring potential applications in material science.
Q3: How is methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate used in the synthesis of other compounds?
A3: Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate acts as a starting material in the synthesis of (E)-methyl 2-[2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl]-3-methoxypropenoate, a plant fungicide. [] The synthesis involves reacting it with 2-cyanophenate anions in the absence of copper or copper salt and N,N-dimethylformamide. [] This synthetic route highlights the versatility of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate as a building block for creating compounds with potential agricultural applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









